molecular formula C14H10O4 B11927175 Anthracene-2,3,6,7-tetraol

Anthracene-2,3,6,7-tetraol

Cat. No.: B11927175
M. Wt: 242.23 g/mol
InChI Key: ONBNQLKJWJFARW-UHFFFAOYSA-N
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Description

Anthracene-2,3,6,7-tetraol is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 2, 3, 6, and 7 positions of the anthracene structure. Anthracene derivatives, including this compound, are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,3,6,7-tetraol can be achieved through several methods. One common approach involves the double ring-closing reaction of a stable protected precursor, such as 1,2,4,5-benzenetetracarbaldehyde. This precursor undergoes a double intermolecular Wittig reaction followed by deprotection and intramolecular double ring-closing condensation . Another method involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like HNMR and HPLC .

Chemical Reactions Analysis

Types of Reactions: Anthracene-2,3,6,7-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anthracene-2,3,6,7-tetraol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-2,3,6,7-tetraol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and properties. In biological systems, anthracene derivatives can react with reactive oxygen species (ROS) through Diels-Alder reactions to form endoperoxides, which can be used as chemical traps .

Comparison with Similar Compounds

    Anthracene-9,10-diol: Another hydroxylated anthracene derivative with hydroxyl groups at the 9 and 10 positions.

    Phenanthrene-2,3-diol: A similar compound with a different aromatic structure but similar hydroxylation pattern.

Uniqueness: Anthracene-2,3,6,7-tetraol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity .

Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

anthracene-2,3,6,7-tetrol

InChI

InChI=1S/C14H10O4/c15-11-3-7-1-8-4-12(16)14(18)6-10(8)2-9(7)5-13(11)17/h1-6,15-18H

InChI Key

ONBNQLKJWJFARW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC3=CC(=C(C=C31)O)O)O)O

Origin of Product

United States

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